molecular formula C12H13BrN4S4 B14618244 4,4'-Bipyrimidine, 5-bromo-2,2',6,6'-tetrakis(methylthio)- CAS No. 60186-88-1

4,4'-Bipyrimidine, 5-bromo-2,2',6,6'-tetrakis(methylthio)-

Cat. No.: B14618244
CAS No.: 60186-88-1
M. Wt: 421.4 g/mol
InChI Key: YJGLTFJLQQMLHG-UHFFFAOYSA-N
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Description

4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with bromine and methylthio groups attached at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- typically involves the Ullmann coupling reaction. This method uses 2-iodopyrimidine as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the bipyrimidine core . The bromination and methylthio substitution are then carried out using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Ullmann coupling reaction. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is unique due to the combination of bromine and methylthio groups, which confer distinct chemical and physical properties. These substitutions enhance the compound’s reactivity, solubility, and ability to form stable complexes with metal ions .

Properties

CAS No.

60186-88-1

Molecular Formula

C12H13BrN4S4

Molecular Weight

421.4 g/mol

IUPAC Name

4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-5-bromo-2,6-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C12H13BrN4S4/c1-18-7-5-6(14-11(15-7)20-3)9-8(13)10(19-2)17-12(16-9)21-4/h5H,1-4H3

InChI Key

YJGLTFJLQQMLHG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)C2=C(C(=NC(=N2)SC)SC)Br)SC

Origin of Product

United States

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